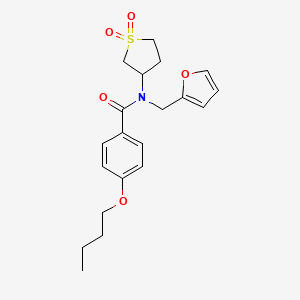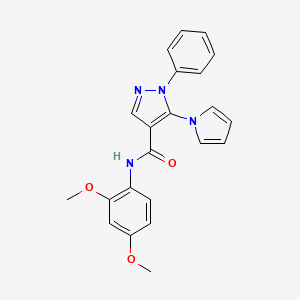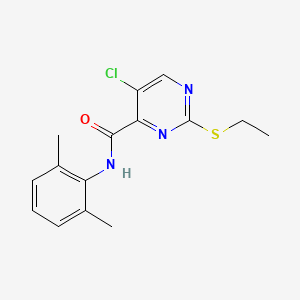![molecular formula C29H22ClN5O3S B11414118 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11414118.png)
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as a chloro group, a dimethylbenzenesulfonyl group, and a phenoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves a multi-step process One common approach is the cyclization of appropriate precursors under specific reaction conditionsThe chloro, dimethylbenzenesulfonyl, and phenoxyphenyl groups are then introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The chloro group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Aplicaciones Científicas De Investigación
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to investigate its effects on various biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be studied for its efficacy in treating specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine include other triazoloquinazolines with different substituents. Examples include:
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties
Propiedades
Fórmula molecular |
C29H22ClN5O3S |
|---|---|
Peso molecular |
556.0 g/mol |
Nombre IUPAC |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C29H22ClN5O3S/c1-18-8-14-24(16-19(18)2)39(36,37)29-28-32-27(25-17-20(30)9-15-26(25)35(28)34-33-29)31-21-10-12-23(13-11-21)38-22-6-4-3-5-7-22/h3-17H,1-2H3,(H,31,32) |
Clave InChI |
NLMLPWLCNMWBFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {5-[(pyridin-3-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11414040.png)
![5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11414045.png)


![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11414076.png)


![2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide](/img/structure/B11414099.png)
![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11414105.png)

![3,5-dichloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide](/img/structure/B11414112.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11414116.png)
![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11414123.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11414126.png)
